2-Amino-2-thioxoethyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-thioxoethyl pivalate is an organic compound with the empirical formula C7H13NO2S and a molecular weight of 175.25 g/mol . This compound is characterized by the presence of an amino group, a thioxo group, and a pivalate ester. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-thioxoethyl pivalate typically involves the esterification of pivalic acid with 2-amino-2-thioxoethanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified through recrystallization or distillation to obtain a high-purity compound suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-thioxoethyl pivalate undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
2-Amino-2-thioxoethyl pivalate is utilized in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-2-thioxoethyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzyme activity through covalent modification of active site residues.
Receptors: Binding to receptor sites, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
- 2-Amino-2-thioxoethyl benzoate
- 4-Bromo-2-(thiomethyl)thiazole
- Chloromethyl pivalate
- Vinyl pivalate
- Methyl pivalate
Comparison: 2-Amino-2-thioxoethyl pivalate is unique due to its combination of an amino group, a thioxo group, and a pivalate ester. This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 2-Amino-2-thioxoethyl benzoate lacks the pivalate ester, which affects its solubility and reactivity. Similarly, 4-Bromo-2-(thiomethyl)thiazole contains a thiazole ring, altering its electronic properties and reactivity .
Properties
IUPAC Name |
(2-amino-2-sulfanylideneethyl) 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2,3)6(9)10-4-5(8)11/h4H2,1-3H3,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COULAOZTCJTHOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381945 |
Source
|
Record name | 2-Amino-2-thioxoethyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-79-2 |
Source
|
Record name | Propanoic acid, 2,2-dimethyl-, 2-amino-2-thioxoethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2-thioxoethyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.